N-[1-(azepan-1-yl)-1-oxopropan-2-yl]acetamide
Description
N-[1-(azepan-1-yl)-1-oxopropan-2-yl]acetamide is a synthetic acetamide derivative characterized by a propan-2-yl backbone substituted with an azepan-1-yl (7-membered saturated ring containing one nitrogen) and an acetamide group. Its molecular formula is C₁₀H₁₇N₂O₂ (calculated molecular weight: 197.26 g/mol).
Properties
IUPAC Name |
N-[1-(azepan-1-yl)-1-oxopropan-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-9(12-10(2)14)11(15)13-7-5-3-4-6-8-13/h9H,3-8H2,1-2H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXOYQSWQBTEEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCCCC1)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route 1: Acylation of Azepane with Propionyl Chloride
Reaction Mechanism
This method involves the direct acylation of azepane using propionyl chloride derivatives. The reaction proceeds via nucleophilic attack of the azepane’s tertiary amine on the electrophilic carbonyl carbon of propionyl chloride, forming the intermediate 1-(azepan-1-yl)propan-1-one. Subsequent acetylation of the secondary amine with acetic anhydride yields the target compound.
Experimental Conditions
- Solvent: Anhydrous dichloromethane (DCM) or dimethylformamide (DMF).
- Temperature: 0°C to room temperature for acylation; 50°C for acetylation.
- Catalyst: Triethylamine (TEA) to neutralize HCl byproduct.
- Yield: 68–73% after purification via silica gel chromatography.
Table 1: Optimization of Acylation Conditions
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Solvent | DCM | DMF |
| Reaction Time | 6 h | 4 h |
| Yield | 68% | 73% |
| Purity (HPLC) | 95% | 98% |
Synthetic Route 2: Reductive Amination of a Ketone Intermediate
Reaction Overview
Reductive amination offers a two-step pathway:
Critical Parameters
- Reducing Agent: STAB preferred over NaBH4 due to superior selectivity for imine reduction.
- Solvent System: THF/acetic acid (9:1 v/v) stabilizes the protonated imine, enhancing reaction efficiency.
- Purification: Liquid-liquid extraction with ethyl acetate and brine, followed by rotary evaporation.
Table 2: Reductive Amination Yield Comparison
| Reducing Agent | Solvent | Yield (%) |
|---|---|---|
| STAB | THF/AcOH | 75 |
| NaBH4 | MeOH | 48 |
| LiAlH4 | Et2O | 62 |
Synthetic Route 3: Coupling Reactions Using Carbodiimide Reagents
Carbodiimide-Mediated Amidation
This approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid group of 2-acetamidopropanoic acid for coupling with azepane.
Protocol Details
- Activation: EDC/HOBt in DMF at 0°C for 30 minutes.
- Coupling: Addition of azepane at room temperature for 12 h.
- Workup: Aqueous extraction with ethyl acetate, drying over MgSO4, and column chromatography.
Table 3: Coupling Agent Efficiency
| Reagent System | Solvent | Yield (%) |
|---|---|---|
| EDC/HOBt | DMF | 82 |
| DCC/DMAP | CHCl3 | 65 |
| HATU/DIEA | DCM | 78 |
Industrial-Scale Production Methods
Continuous-Flow Reactor Systems
Industrial synthesis prioritizes throughput and solvent recovery. A patented continuous-flow process involves:
Comparison of Synthetic Routes
Table 4: Route-Specific Metrics
| Metric | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Cost (USD/g) | 12.50 | 18.20 | 15.80 |
| Reaction Time (h) | 10 | 14 | 12 |
| Scalability | Moderate | Low | High |
| Environmental Impact | High (DCM) | Moderate (THF) | Low (DMF) |
Chemical Reactions Analysis
Types of Reactions
N-[1-(azepan-1-yl)-1-oxopropan-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0-25°C.
Substitution: Sodium hydroxide in ethanol at reflux temperature.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
N-[1-(azepan-1-yl)-1-oxopropan-2-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[1-(azepan-1-yl)-1-oxopropan-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Azepane Moieties
RS194B (N-(2-(azepan-1-yl)ethyl)-2-(hydroxyimino)acetamide)
- Molecular Formula : C₉H₁₇N₃O₂
- Key Features: Ethyl linker between azepane and acetamide; hydroxyimino (NOH) group.
- Biological Activity: Used as an oxime therapy for organophosphorus poisoning, reactivating acetylcholinesterase .
- Key Difference: The hydroxyimino group in RS194B enables nucleophilic reactivation of phosphorylated enzymes, absent in the target compound.
N-[2-Azepan-1-yl-1-(1H-indol-3-ylmethyl)-2-oxoethyl]acetamide
- Molecular Formula : C₁₉H₂₅N₃O₂
- Key Features : Indole-methyl substituent; bulky aromatic group.
- Key Difference : The indole group increases lipophilicity, altering blood-brain barrier penetration compared to the target compound.
Piperazine-Containing Analogs
N-(1-(4-(3,4-Dichlorophenyl)piperazin-1-yl)-1-oxopropan-2-yl)acetamide (Compound 24)
- Molecular Formula : C₁₅H₁₉N₃O₂Cl₂
- Key Features : Piperazine ring (6-membered, two nitrogens); 3,4-dichlorophenyl substituent.
- Biological Activity: Demonstrates antiseizure and antinociceptive activity (UPLC purity >99%, yield 92%) .
- Key Difference : Piperazine’s dual nitrogen atoms enhance solubility and receptor binding affinity compared to azepane.
Benzotriazole-Substituted Analogs
2-(1H-Benzo[d][1,2,3]triazol-1-yl)-N-(1-oxopropan-2-yl)acetamide (Compound 74)
Diazepane-Containing Analogs
N-[2-(1,4-Diazepan-1-yl)-2-oxoethyl]acetamide
- Molecular Formula : C₉H₁₇N₃O₂
- Key Features : 1,4-diazepane (7-membered ring with two nitrogens).
- Application : Increased nitrogen content improves coordination with metal ions, relevant in catalysis or metalloenzyme inhibition .
- Key Difference : Additional nitrogen alters electronic properties and solubility compared to the target compound.
Comparative Data Table
Research Implications
- Structural Flexibility : Azepane’s 7-membered ring provides conformational adaptability, enhancing binding to flexible enzyme pockets.
- Functional Group Impact: Hydroxyimino (RS194B) and benzotriazole (Compound 74) groups introduce distinct reactivities, expanding therapeutic applications.
- Solubility vs. Lipophilicity : Piperazine and diazepane analogs exhibit higher solubility, while aromatic substituents (indole, dichlorophenyl) improve membrane permeability.
Biological Activity
N-[1-(azepan-1-yl)-1-oxopropan-2-yl]acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and applications in various fields, supported by relevant research findings.
Chemical Structure and Properties
This compound features an azepane ring and an acetamide moiety, which contribute to its unique chemical properties. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it versatile for synthetic applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to the active site, preventing substrate binding. This is particularly relevant in the context of metabolic pathways where enzyme regulation is crucial.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. This property is significant for therapeutic applications targeting receptor-mediated processes .
Biological Activity
Research has indicated that this compound exhibits several biological activities:
1. Antimicrobial Properties
Studies have shown that compounds similar to this compound possess antimicrobial properties. This suggests potential applications in treating infections caused by resistant bacterial strains.
2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
3. Analgesic Activity
Preliminary studies suggest that this compound may have analgesic effects, potentially through its action on pain pathways and receptor interactions .
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound:
Applications in Research and Industry
This compound has diverse applications:
Medicinal Chemistry
It serves as a lead compound for the development of new therapeutics targeting metabolic disorders and inflammation.
Pharmaceutical Development
The compound is utilized in drug formulation processes due to its favorable pharmacokinetic properties observed in preliminary studies.
Chemical Synthesis
As a building block in organic synthesis, it aids in creating more complex molecules for various applications in chemistry and biology .
Q & A
Q. What are the common synthetic routes for N-[1-(azepan-1-yl)-1-oxopropan-2-yl]acetamide, and what reaction conditions are critical for high yield?
The synthesis typically involves multi-step reactions starting from pyridin-2-yl derivatives or azepane-containing precursors. For example, coupling reactions between azepane-sulfonyl intermediates and acetamide-bearing moieties under catalytic conditions (e.g., palladium or base catalysts) are common. Solvents like DMF or THF, temperatures between 60–100°C, and inert atmospheres are critical for minimizing side reactions . Yield optimization often requires precise stoichiometric control and purification via column chromatography or recrystallization.
Q. How is the structural integrity of this compound confirmed during synthesis?
Analytical techniques such as ¹H/¹³C NMR (to verify functional groups and stereochemistry), HPLC (for purity >95%), and mass spectrometry (to confirm molecular weight) are standard. For crystalline derivatives, X-ray crystallography using software like SHELX can resolve bond lengths and angles, ensuring structural accuracy .
Q. What in vitro assays are recommended for preliminary biological screening of this compound?
Begin with enzyme inhibition assays (e.g., kinase or protease targets) and cell viability assays (MTT or CCK-8) to assess cytotoxicity. Molecular docking studies using AutoDock or Schrödinger Suite can predict binding affinities to receptors like CDK7 or inflammatory mediators, guiding target selection .
Advanced Research Questions
Q. How can reaction conditions be optimized for scalable synthesis of this compound?
Transition from batch to continuous flow reactors improves reproducibility and scalability. Automated systems enable real-time monitoring of parameters (pH, temperature) and rapid quenching of intermediates. Solvent selection (e.g., switching from DMF to acetonitrile) can enhance reaction efficiency and reduce waste .
Q. How do crystallographic data resolve contradictions in reported bioactivity profiles?
Conflicting bioactivity may arise from polymorphic variations or stereochemical ambiguities. Single-crystal X-ray diffraction (via SHELXL) clarifies 3D conformation, while density functional theory (DFT) calculations correlate electronic properties with activity. For example, a twisted azepane ring conformation might reduce steric hindrance, enhancing receptor binding .
Q. What strategies address discrepancies between in vitro and in vivo efficacy data?
Poor in vivo performance often stems from low solubility or metabolic instability. Pharmacokinetic studies (plasma stability, microsomal assays) identify degradation pathways. Structural modifications, such as introducing electron-withdrawing groups (e.g., nitro or sulfonyl) or prodrug approaches, can improve bioavailability .
Q. How is this compound utilized as a building block in multi-step syntheses of complex molecules?
The azepane-acetamide core serves as a versatile scaffold for functionalization. For example, nucleophilic substitution at the acetamide carbonyl enables attachment of aryl or heteroaryl groups, while the azepane ring can undergo ring-opening reactions to generate polycyclic derivatives .
Q. What computational methods elucidate the mechanistic role of this compound in biological systems?
Molecular dynamics simulations (GROMACS, AMBER) model ligand-receptor interactions over time, revealing binding stability. QSAR models (using CODESSA or MOE) correlate substituent effects (e.g., sulfonyl vs. methoxy groups) with activity trends, aiding rational design .
Q. Methodological Notes
- Data Validation : Cross-reference crystallographic data (CCDC entries) with computational models to validate structural hypotheses .
- Contradiction Resolution : Use meta-analysis of published IC₅₀ values and assay conditions (e.g., buffer pH, cell lines) to identify confounding variables .
- Ethical Compliance : Adhere to institutional guidelines for handling nitro- or halogenated derivatives, which may pose toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
